molecular formula C11H13ClN2O B2794949 [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol CAS No. 1243821-91-1

[5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol

Cat. No.: B2794949
CAS No.: 1243821-91-1
M. Wt: 224.69
InChI Key: SFWPZACZJFDVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol: is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Antifungal Activity: It has shown potential as an antifungal agent in various biological studies.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and other diseases.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and intermediates in the chemical industry.

Future Directions

Benzimidazole compounds have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, “[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” and similar compounds could be of interest for future research in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-benzimidazole and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Reaction Steps: The 5-chloro-1H-benzimidazole is reacted with isopropyl alcohol in the presence of a base to form the desired product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

  • [5-Chloro-1H-benzimidazol-2-yl]methanol
  • [5-Chloro-1-(methylethyl)benzimidazole]
  • [5-Chloro-1-(methylethyl)-2-methylbenzimidazole]

Comparison:

  • [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol is unique due to the presence of both a chloro group and a methan-1-ol group, which can influence its reactivity and biological activity.
  • Compared to [5-Chloro-1H-benzimidazol-2-yl]methanol, the additional methylethyl group in this compound may enhance its lipophilicity and membrane permeability.
  • The presence of the chloro group in this compound can also affect its reactivity in substitution reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

(5-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWPZACZJFDVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.